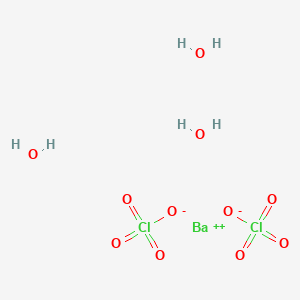
Iron(2+);dichloride;tetrahydrate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Iron(II) chloride tetrahydrate can be synthesized by dissolving iron in hydrochloric acid. The reaction is as follows:
Fe+2HCl→FeCl2+H2
The resulting solution is then allowed to crystallize, forming the tetrahydrate .
Industrial Production Methods
In industrial settings, Iron(II) chloride tetrahydrate is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form Iron(II) chloride, which is then crystallized to obtain the tetrahydrate form .
化学反応の分析
Types of Reactions
Iron(II) chloride tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) chloride.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Reacts with oxidizing agents like chlorine or oxygen.
Reduction: Often used with reducing agents such as sodium borohydride.
Substitution: Reacts with halide salts under aqueous conditions.
Major Products
Oxidation: Iron(III) chloride (FeCl₃)
Reduction: Various reduced iron complexes
Substitution: Different iron halide compounds
科学的研究の応用
Iron(II) chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of iron complexes.
Biology: Employed in studies involving iron metabolism and transport.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment, dyeing processes, and as a precursor for magnetic pigments.
作用機序
Iron(II) chloride tetrahydrate exerts its effects primarily through its ability to donate electrons, making it an effective reducing agent. In biological systems, it plays a crucial role in iron metabolism, aiding in the formation of hemoglobin and other iron-containing enzymes .
類似化合物との比較
Similar Compounds
- Iron(III) chloride (FeCl₃)
- Iron(II) sulfate (FeSO₄)
- Iron(II) bromide (FeBr₂)
- Iron(II) iodide (FeI₂)
Uniqueness
Iron(II) chloride tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. This makes it particularly useful in aqueous reactions and industrial applications where solubility is a key factor .
特性
IUPAC Name |
iron(2+);dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMOXHYUFMBLS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7758-94-3 (Parent) | |
| Record name | Iron(2+) chloride, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
198.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-10-9 | |
| Record name | Iron(2+) chloride, tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)
![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)










